![molecular formula C12H20ClF2NO2 B13563457 Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorinated azabicyclo decane ring, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo decane ring and the introduction of fluorine atoms. Common synthetic routes involve nucleophilic substitution reactions, cyclization, and esterification. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Aplicaciones Científicas De Investigación
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties
Uniqueness
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is unique due to its fluorinated azabicyclo decane ring, which imparts distinct chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H20ClF2NO2 |
|---|---|
Peso molecular |
283.74 g/mol |
Nombre IUPAC |
ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19F2NO2.ClH/c1-2-17-10(16)11-6-4-3-5-9(7-15-8-11)12(11,13)14;/h9,15H,2-8H2,1H3;1H |
Clave InChI |
NZZBIEBOLXQCKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCCCC(C1(F)F)CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)
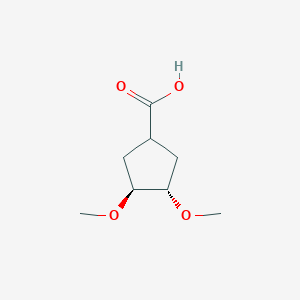
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
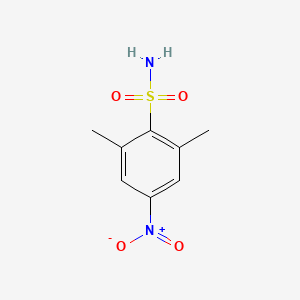
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
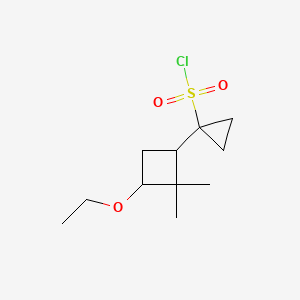
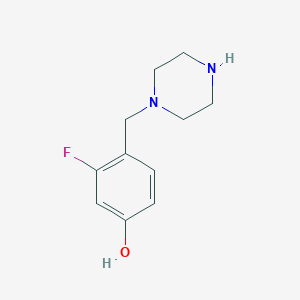
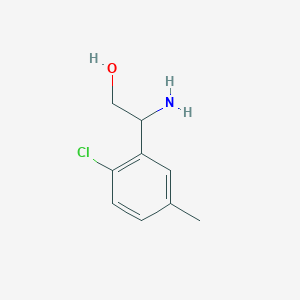
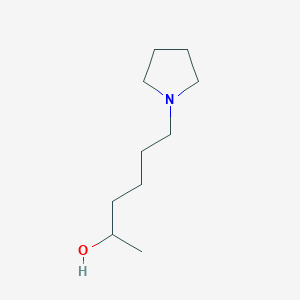
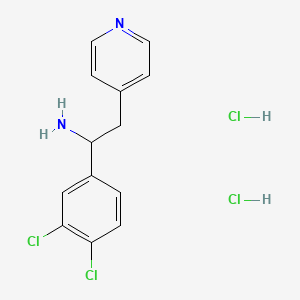
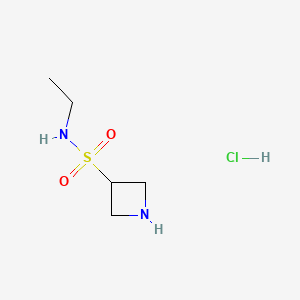
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
